molecular formula C14H19N3O B13741405 Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- CAS No. 101116-38-5

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)-

Cat. No.: B13741405
CAS No.: 101116-38-5
M. Wt: 245.32 g/mol
InChI Key: BLFJYFWDIFPJDN-UHFFFAOYSA-N
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Description

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- (CAS No. 101116-38-5) is a tertiary acetamide derivative with the molecular formula C₁₄H₁₉N₃O and a molecular weight of 245.32 g/mol. Its structure features a diethylamino group at the 2-position of the acetamide backbone and an alpha-cyanobenzyl substituent on the nitrogen atom.

Properties

CAS No.

101116-38-5

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-benzyl-N-cyano-2-(diethylamino)acetamide

InChI

InChI=1S/C14H19N3O/c1-3-16(4-2)11-14(18)17(12-15)10-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3

InChI Key

BLFJYFWDIFPJDN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(CC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of alpha-cyanobenzyl chloride with diethylamine in the presence of a base to form the intermediate product, which is then reacted with acetamide under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanobenzyl group can interact with active sites of enzymes, while the diethylamino group may enhance binding affinity. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- with similar compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted)
N-(alpha-cyanobenzyl)-2-(diethylamino)acetamide (101116-38-5) C₁₄H₁₉N₃O 245.32 α-cyanobenzyl, diethylamino Not reported 2.1 (est.)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (137-58-6) C₁₄H₂₂N₂O 234.33 2,6-dimethylphenyl, diethylamino 66–69 3.2
2-(Diethylamino)-N-(p-isopropylbenzyl)acetamide (14474-20-5) C₁₆H₂₆N₂O 262.39 p-isopropylbenzyl, diethylamino Not reported 3.8
2-(Diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide C₁₈H₂₅N₃O 299.42 quinoline ring, ethyl/methyl groups Not reported 4.5

Key Observations:

  • Substituent Effects: The α-cyanobenzyl group in the target compound reduces lipophilicity (LogP ~2.1) compared to analogs with alkyl-substituted aromatic rings (e.g., LogP 3.2–4.5). This may influence membrane permeability and metabolic clearance .
  • Thermal Stability : The 2,6-dimethylphenyl analog (CAS 137-58-6) exhibits a defined melting point (66–69°C), suggesting higher crystallinity, likely due to steric hindrance from ortho-methyl groups .

Biological Activity

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and case studies that highlight its applications in various fields.

  • IUPAC Name : Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)-
  • CAS Number : 101116-38-5
  • Molecular Formula : C15H18N2O
  • Molecular Weight : 242.32 g/mol

Synthesis

The synthesis of Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- typically involves several steps:

  • Preparation of the Intermediate : The compound is synthesized from starting materials through various chemical reactions including acylation and amination.
  • Final Product Formation : The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that Acetamide derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria using microdilution methods for evaluation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays such as the ABTS antioxidant assay demonstrated moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Acetamide derivatives have been investigated for their anticancer properties. Notably, compounds similar to Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including glioblastoma .

Case Studies

StudyFindingsMethodology
Study 1Significant antimicrobial activity against E. coli and S. aureusMicrodilution method
Study 2Moderate antioxidant activity measured via ABTS assayIn vitro antioxidant assay
Study 3Potent anticancer effects on U87MG cellsCell viability assays

The biological activities of Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- are attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition or activation of pathways involved in cell growth, apoptosis, and microbial resistance.

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